N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .
Mechanism of Action
Target of Action
Furan derivatives, a class to which this compound belongs, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds, in general, have been found to exhibit diverse mechanisms of action depending on their specific structures and the biological targets they interact with .
Biochemical Pathways
Furan derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives have been found to exhibit a wide range of biological and pharmacological effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide typically involves the reaction of furan derivatives with appropriate amines and acylating agents. One common method is the condensation of 2-furylmethanol with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols
Substitution: Halogenated or nitrated furans
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)ethanamine
- Furan-2-ylmethanethiol
- 5-Formylfuran-2-boronic acid
Uniqueness
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide is unique due to its specific structural features, such as the presence of both a furan ring and a phenylbutanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-14(13-8-5-4-6-9-13)17(19)18-12-16(20-2)15-10-7-11-21-15/h4-11,14,16H,3,12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBFMUKCHQCWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.